molecular formula C13H10Cl2N2O4S B2421664 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid CAS No. 1384795-22-5

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

Cat. No.: B2421664
CAS No.: 1384795-22-5
M. Wt: 361.19
InChI Key: CHJVWUYJFHTVHJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the coupling of a bromobenzoic acid derivative with a sulfonamide. This is followed by a nucleophilic substitution reaction with 2-chloro-4-methylpyrimidine, facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzoic acid derivatives, such as:

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 2-Chloro-5-sulfamoylbenzoic acid

Uniqueness

What sets 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid apart is its unique combination of a sulfonamide group with a pyridine ring, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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